1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE
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Overview
Description
1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE is an organic compound with the chemical formula C10H20N2O.2ClH. It is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride . This compound is a white crystalline solid, soluble in alcohols, ketones, and chloroform, and slightly soluble in ether and petroleum ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE typically involves the reaction of piperidine derivatives with oxan-4-yl groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
1-(OXAN-4-YL)PIPERIDIN-4-AMINE DIHYDROCHLORIDE: Similar in structure but with a different position of the amine group.
1-(OXOLAN-3-YL)PIPERIDIN-4-AMINE DIHYDROCHLORIDE: Contains an oxolan ring instead of an oxan ring.
Uniqueness
1-(OXAN-4-YL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10;;/h9-10H,1-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPIAAOKURQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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